N-Desmethyl Danofloxacin
N-Desmethyl Danofloxacin
Brand Name:
Vulcanchem
CAS No.:
108461-04-7
VCID:
VC0020524
InChI:
InChI=1S/C18H18FN3O3/c19-14-4-12-15(5-16(14)21-7-9-3-11(21)6-20-9)22(10-1-2-10)8-13(17(12)23)18(24)25/h4-5,8-11,20H,1-3,6-7H2,(H,24,25)/t9-,11-/m0/s1
SMILES:
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CC5CC4CN5)F)C(=O)O
Molecular Formula:
C18H18FN3O3
Molecular Weight:
343.4 g/mol
N-Desmethyl Danofloxacin
CAS No.: 108461-04-7
Reference Standards
VCID: VC0020524
Molecular Formula: C18H18FN3O3
Molecular Weight: 343.4 g/mol
CAS No. | 108461-04-7 |
---|---|
Product Name | N-Desmethyl Danofloxacin |
Molecular Formula | C18H18FN3O3 |
Molecular Weight | 343.4 g/mol |
IUPAC Name | 1-cyclopropyl-7-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-6-fluoro-4-oxoquinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C18H18FN3O3/c19-14-4-12-15(5-16(14)21-7-9-3-11(21)6-20-9)22(10-1-2-10)8-13(17(12)23)18(24)25/h4-5,8-11,20H,1-3,6-7H2,(H,24,25)/t9-,11-/m0/s1 |
Standard InChIKey | LHZDPJRHQVYKPA-ONGXEEELSA-N |
Isomeric SMILES | C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4C[C@@H]5C[C@H]4C[NH2+]5)F)C(=O)[O-] |
SMILES | C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CC5CC4CN5)F)C(=O)O |
Canonical SMILES | C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CC5CC4C[NH2+]5)F)C(=O)[O-] |
Synonyms | 1-Cyclopropyl-7-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid |
PubChem Compound | 14328920 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume